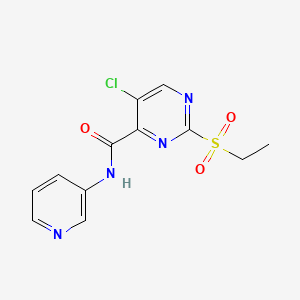![molecular formula C22H25NO3 B4871058 8-[4-(2-ethoxyphenoxy)butoxy]-2-methylquinoline](/img/structure/B4871058.png)
8-[4-(2-ethoxyphenoxy)butoxy]-2-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[4-(2-ethoxyphenoxy)butoxy]-2-methylquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of an ethoxyphenoxy group attached to a butoxy chain, which is further connected to a methylquinoline core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(2-ethoxyphenoxy)butoxy]-2-methylquinoline typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethoxyphenoxy Intermediate: The reaction begins with the ethylation of phenol to form 2-ethoxyphenol.
Attachment of the Butoxy Chain: The 2-ethoxyphenol is then reacted with 1,4-dibromobutane to form 4-(2-ethoxyphenoxy)butane.
Coupling with Methylquinoline: The final step involves the coupling of 4-(2-ethoxyphenoxy)butane with 2-methylquinoline under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
8-[4-(2-ethoxyphenoxy)butoxy]-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline derivative.
Substitution: The ethoxyphenoxy and butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-[4-(2-ethoxyphenoxy)butoxy]-2-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 8-[4-(2-ethoxyphenoxy)butoxy]-2-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
8-[4-(2-methoxyphenoxy)butoxy]-2-methylquinoline: Similar structure but with a methoxy group instead of an ethoxy group.
8-[4-(2-phenoxy)butoxy]-2-methylquinoline: Lacks the ethoxy group, having only a phenoxy group.
8-[4-(2-ethoxyphenoxy)butoxy]-quinoline: Similar structure but without the methyl group on the quinoline ring.
Uniqueness
8-[4-(2-ethoxyphenoxy)butoxy]-2-methylquinoline is unique due to the presence of both the ethoxyphenoxy and butoxy groups attached to the quinoline core. This specific arrangement of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
8-[4-(2-ethoxyphenoxy)butoxy]-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-3-24-19-10-4-5-11-20(19)25-15-6-7-16-26-21-12-8-9-18-14-13-17(2)23-22(18)21/h4-5,8-14H,3,6-7,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHBRJKAOSLRRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCOC2=CC=CC3=C2N=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE](/img/structure/B4870987.png)
![methyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4870991.png)
![dimethyl 5-[({2-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4871000.png)
![1-(3-chlorophenyl)-4-{[3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4871001.png)
![4-[[[5-(2-Fluorophenyl)furan-2-yl]methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B4871005.png)
![(4Z)-2-(2-BROMOPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B4871012.png)
![N-(1,3-benzothiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B4871014.png)
![1-{2-[2-(4-chlorophenyl)-2-oxoethoxy]-5-methylphenyl}-2,6-piperidinedione](/img/structure/B4871016.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B4871028.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-methyl-2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4871047.png)
![ethyl 4-methyl-2-{[({4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazol-5-yl}amino)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4871056.png)
![5,6-dimethyl-3-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4871064.png)
